molecular formula C8H11BrN2 B1518139 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine CAS No. 1134263-20-9

4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine

Cat. No. B1518139
CAS RN: 1134263-20-9
M. Wt: 215.09 g/mol
InChI Key: JKOMARLDXIBDQB-UHFFFAOYSA-N
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Description

“4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine” is a chemical compound with the formula C8H11BrN2 and a molecular weight of 215.09 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 . This indicates that the compound has a pyrimidine ring with a bromine atom at the 4th position, a methyl group at the 6th position, and an isopropyl group at the 2nd position.

Its molecular weight is 215.09 .

Scientific Research Applications

Antiviral Activity

Research conducted by Hocková et al. (2003) on 2,4-Diamino-6-hydroxypyrimidines, which are chemically related to 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine, discovered that these compounds showed significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. This study underscores the potential of pyrimidine derivatives in developing antiretroviral drugs (Hocková et al., 2003).

Tyrosine Kinase Inhibition

A study by Rewcastle et al. (1998) explored the structure-activity relationships for methylamino-substituted derivatives of pyrido[3,4-d]pyrimidine, revealing their potent inhibitory effect on the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and other members of the erbB family. This research is pertinent to the development of targeted cancer therapies, demonstrating the role of pyrimidine derivatives in inhibiting key pathways involved in tumor growth and proliferation (Rewcastle et al., 1998).

Folate Receptor-Specific Inhibitors

Deng et al. (2008) synthesized pyrrolo[2,3-d]pyrimidine antifolates targeting the folate receptor, which exhibited selective inhibitory activities against tumor cells expressing the folate receptor. These findings contribute to the ongoing search for targeted cancer treatments, highlighting the utility of pyrimidine derivatives in crafting compounds with specific biological targets (Deng et al., 2008).

Nonlinear Optical Properties

Research by Hussain et al. (2020) on thiopyrimidine derivatives, including those structurally similar to 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine, illustrated their promising applications in nonlinear optics (NLO) and medicine. This study showcases the significance of pyrimidine rings in developing compounds for high-tech applications, such as optoelectronics, demonstrating the broad utility of pyrimidine derivatives beyond biomedicine (Hussain et al., 2020).

Safety and Hazards

The safety data sheet (SDS) for this compound suggests that it should be stored at room temperature . It is recommended to use personal protective equipment as required, remove all sources of ignition, avoid contact with skin, eyes, or clothing, and avoid release to the environment .

properties

IUPAC Name

4-bromo-6-methyl-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOMARLDXIBDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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